molecular formula C17H16ClN7S B14927713 4-(1-benzyl-1H-pyrazol-4-yl)-5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

4-(1-benzyl-1H-pyrazol-4-yl)-5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14927713
M. Wt: 385.9 g/mol
InChI Key: CTPPZGBJSDEWPE-UHFFFAOYSA-N
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Description

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials are usually pyrazole derivatives, which undergo various chemical transformations such as alkylation, chlorination, and triazole ring formation. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, pH) would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them valuable candidates for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with various biological targets might make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole derivative with antifungal and antimicrobial properties.

    Benzylpyrazole: Known for its potential as a pharmaceutical intermediate.

    Chloropyrazole: Used in the synthesis of various bioactive compounds.

Uniqueness

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C17H16ClN7S

Molecular Weight

385.9 g/mol

IUPAC Name

4-(1-benzylpyrazol-4-yl)-3-(4-chloro-1-ethylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16ClN7S/c1-2-23-11-14(18)15(22-23)16-20-21-17(26)25(16)13-8-19-24(10-13)9-12-6-4-3-5-7-12/h3-8,10-11H,2,9H2,1H3,(H,21,26)

InChI Key

CTPPZGBJSDEWPE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=NNC(=S)N2C3=CN(N=C3)CC4=CC=CC=C4)Cl

Origin of Product

United States

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